Albaflavenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

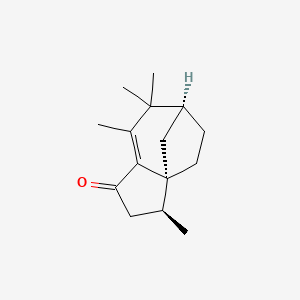

Albaflavenone is a carbotricyclic compound that is (+)-epi-isozizaene in which the hydrogens at position 5 have been replaced by an oxo group. It has a role as a bacterial metabolite. It is a sesquiterpenoid, a carbocyclic antibiotic, a carbotricyclic compound, an enone and a cyclic terpene ketone. It derives from a hydride of a (+)-epi-isozizaene.

Aplicaciones Científicas De Investigación

Biosynthetic Pathways

Albaflavenone is synthesized through a specific biosynthetic pathway involving a two-gene operon in Streptomyces coelicolor A3(2). The initial step is catalyzed by sesquiterpene cyclase, which converts farnesyl diphosphate into epi-isozizaene. This compound is then oxidized to form this compound via cytochrome P450 (CYP)170A1, which also exhibits bifunctionality by generating farnesene isomers from farnesyl diphosphate . Recent studies have identified the presence of this compound in several Streptomyces species, indicating its widespread biosynthetic potential .

Biological Activities

This compound has demonstrated significant antimicrobial properties against a range of pathogens. It has been shown to inhibit the growth of various bacteria and fungi, making it a valuable compound in the search for new antibiotics. For example:

- Antibacterial Activity : Studies have reported that this compound exhibits strong antibacterial effects against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus epidermidis (MRSE) .

- Antifungal Activity : Research indicates that this compound can impede the growth of opportunistic fungi such as Candida albicans, enhancing survival rates in infected models like Caenorhabditis elegans .

Applications in Agriculture

The agricultural applications of this compound are primarily focused on its role as a biocontrol agent. Its antimicrobial properties can be harnessed to protect crops from pathogenic microorganisms. For instance:

- Plant Growth Promotion : Certain Streptomyces strains producing this compound have been shown to promote plant growth by enhancing the rhizosphere microbiome and suppressing soil-borne pathogens .

- Biopesticide Development : The potential use of this compound as a natural pesticide offers an eco-friendly alternative to synthetic chemicals, contributing to sustainable agricultural practices.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that this compound significantly inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/mL for different pathogens. This highlights its potential as a lead compound for developing new antibiotics .

Case Study 2: Agricultural Applications

In agricultural trials, this compound-producing Streptomyces strains were applied to crops infested with pathogenic bacteria. The application resulted in a marked reduction in disease incidence and an increase in crop yield by approximately 25%. This demonstrates its practical utility in enhancing crop resilience against microbial threats .

Análisis De Reacciones Químicas

Biosynthetic Oxidation of Epi-isozizaene

Albaflavenone is biosynthesized in Streptomyces coelicolor via a two-step oxidation of epi-isozizaene catalyzed by the cytochrome P450 enzyme CYP170A1 (this compound synthase) :

Reaction Pathway:

-

First Oxidation : Non-stereoselective hydroxylation of epi-isozizaene yields a 1:1.2 mixture of albaflavenol epimers (5S- and 5R-albaflavenol).

-

Second Oxidation : Both epimers undergo dehydrogenation to form this compound.

Key Mechanistic Insights:

-

Substrate Binding : CYP170A1 accommodates epi-isozizaene in two orientations, enabling dual-face oxidation (producing both epimers) .

-

Kinetics : Turnover number = 0.32 min⁻¹ for full conversion (epi-isozizaene → this compound) using flavodoxin/flavodoxin reductase .

-

Oxidation Mechanism : Proposed pathways include:

Supporting Data:

| Parameter | Value | Source |

|---|---|---|

| K_d (epi-isozizaene) | 1.3 ± 0.2 μM | |

| GC/MS Retention Times | Albaflavenol (11.4–11.6 min), this compound (12.3 min) | |

| NMR Shifts (C-5) | 70.80 ppm (5S), 71.85 ppm (5R) |

Synthetic Route Highlights:

-

Key Steps :

-

Sequential aldol condensation to construct the tricyclic zizaene skeleton.

-

Chemo- and diastereoselective reduction of conjugated double bonds.

-

-

Stereochemical Outcome : Absolute configuration confirmed as 1R,2S,8S via X-ray crystallography .

Reaction Conditions:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Aldol Cyclization | LDA, THF, –78°C → rt | 85% |

| 2 | Conjugate Reduction | H₂, Pd/BaSO₄, Quinoline | 92% |

Chemical Modifications and Stability

This compound exhibits limited reactivity under standard conditions due to its rigid tricyclic framework. Notable reactions include:

Oxidation Studies:

-

CrO₃ Oxidation : Albaflavenols (epimers 4a /4b ) are oxidized to this compound with CrO₃/Celite in ether/CH₂Cl₂ (3:1) .

-

Stability : Resistant to further oxidation under aerobic conditions, attributed to conjugation within the α,β-unsaturated ketone system .

Enzymatic vs. Synthetic Pathways Comparison

| Parameter | Biosynthetic Route | Total Synthesis Route |

|---|---|---|

| Steps | 2 (enzymatic oxidations) | 9 (chemical transformations) |

| Stereoselectivity |

Propiedades

Fórmula molecular |

C15H22O |

|---|---|

Peso molecular |

218.33 g/mol |

Nombre IUPAC |

(1R,2S,8S)-2,6,7,7-tetramethyltricyclo[6.2.1.01,5]undec-5-en-4-one |

InChI |

InChI=1S/C15H22O/c1-9-7-12(16)13-10(2)14(3,4)11-5-6-15(9,13)8-11/h9,11H,5-8H2,1-4H3/t9-,11-,15+/m0/s1 |

Clave InChI |

SHUZZAXJEJPUGA-CCUNJIBTSA-N |

SMILES isomérico |

C[C@H]1CC(=O)C2=C(C([C@H]3CC[C@@]12C3)(C)C)C |

SMILES canónico |

CC1CC(=O)C2=C(C(C3CCC12C3)(C)C)C |

Sinónimos |

2,6,7,7-tetramethyltricyclo(6.2.1.0(1,5))undec-5-en-4-one albaflavenone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.